5-Chloroisophthalaldehyde
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 5-Chloroisophthalaldehyde, such as 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, has been achieved through various methods. These processes involve the use of different spectroscopic techniques for characterization, including IR, Raman, and UV–Vis spectroscopy. A combined experimental and quantum chemical approach helps in understanding the structural and spectroscopic properties of these compounds (Gil, 2020). Additionally, 5-Chloromethylsalicylaldehyde has been synthesized with high yield using phosphorus oxychloride, highlighting an efficient method for preparing related chlorinated aldehydes (Tianlin, 2012).
Molecular Structure Analysis
The molecular structure of 5-Chloroisophthalaldehyde derivatives has been extensively studied. For example, the X-ray structure of 5-Chlorosalicylaldehyde reveals unusual crystal structures featuring both intramolecular and intermolecular hydrogen bonding (Aitken et al., 2013). Such studies are crucial for understanding the behavior of these compounds in different chemical reactions and environments.
Chemical Reactions and Properties
Research has shown that 5-Chloroisophthalaldehyde and its derivatives participate in a variety of chemical reactions, leading to a range of products with diverse properties. The synthesis and characterization of these compounds involve various analytical techniques, providing insights into their reactivity and functional group transformations. The study of these reactions is vital for expanding the applications of these compounds in different scientific domains.
Physical Properties Analysis
The physical properties of 5-Chloroisophthalaldehyde derivatives, such as 5-Chlorosalicylaldehyde, have been investigated in detail. Studies include low-temperature infrared spectra and ultraviolet-induced rotamerization, revealing the compound's behavior in different physical states and under various external stimuli (Brito et al., 2022). These investigations are crucial for understanding the stability and phase behavior of these compounds.
Scientific Research Applications
Optical and Structural Applications : Babu et al. (2015) found that 5-chlorosalicylaldehyde single crystals exhibit significant optical, structural, thermal properties, and powder second harmonic generation (SHG) efficiency, which is 2.66 times that of potassium dihydrogen phosphate (KDP) (Babu, Chandrasekaran, Karunathan, & Sathyanarayanamoorthi, 2015).
Chemical Synthesis and Pharmaceuticals : Brito et al. (2022) demonstrated that ultraviolet irradiation can convert 5-Chlorosalicylaldehyde from a stable conformer to a higher-energy form, facilitating the synthesis of various compounds like fragrances, dyes, and pharmaceuticals (Brito, Roque, Sıdır, & Fausto, 2022).
Photochromic Applications : Braude and Gal'bershtam (1978) found that 3-nitro-5-chloromethylsalicylaldehyde can be used in the synthesis of photochromic indolinespirochromenes, which are promising for spectral-kinetic studies (Braude & Gal'bershtam, 1978).
Spectroscopy and Magnetic Properties : Kolawole and Patel (1983) reported that oxovanadium (IV) complexes of 5-chlorosalicylaldehyde exhibit varying spectroscopic and magnetic properties, indicating potential as polymeric compounds (Kolawole & Patel, 1983).
Organic and Coordination Chemistry : Wang et al. (2006) noted that a one-pot halomethylation of 5-substituted salicylaldehydes provides a convenient method for attaching functional arms, useful in organic and coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).
Electronic and Semiconductor Research : Nakano et al. (2015) discovered that α-modified naphthodithiophene diimides with electron-deficient substituents, like 5-chlorosalicylaldehyde, can be used to develop air-stable n-channel organic semiconductors (Nakano, Osaka, Hashizume, & Takimiya, 2015).
Photochemical Studies : Krayer et al. (2010) showed that improved acid catalysis conditions allow for the formation of diverse bacteriochlorins with different substituents in a few days, beneficial for photochemical studies (Krayer, Ptaszek, Kim, Meneely, Fan, Secor, & Lindsey, 2010).
Electrochemical Analysis : Tiwari, Malshe, and Kaushal (2010) found that 5-Chlorosalicylaldehyde oxime exhibits a single wave in acidic medium, which disappears in alkaline medium, suggesting a mechanism for the electrode reaction (Tiwari, Malshe, & Kaushal, 2010).
Fluorescence Detection : Liu et al. (2015) developed a method using 5-chlorosalicylaldehyde azine as a fluorescence probe for pyrophosphate detection in aqueous solutions, showing selectivity over other anions and in serum samples (Liu, Wei, Xiang, & Tong, 2015).
Safety And Hazards
According to its Safety Data Sheet, in case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician. If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . Suitable extinguishing media for fires involving this chemical include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
properties
IUPAC Name |
5-chlorobenzene-1,3-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJPUVFMAXMJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612038 | |
Record name | 5-Chlorobenzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroisophthalaldehyde | |
CAS RN |
105511-08-8 | |
Record name | 5-Chlorobenzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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